N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 791786-21-5
VCID: VC21402145
InChI: InChI=1S/C22H17NO4S/c1-13-7-10-20(14(2)11-13)23-28(26,27)15-8-9-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3
SMILES: CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Molecular Formula: C22H17NO4S
Molecular Weight: 391.4g/mol

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

CAS No.: 791786-21-5

Cat. No.: VC21402145

Molecular Formula: C22H17NO4S

Molecular Weight: 391.4g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide - 791786-21-5

Specification

CAS No. 791786-21-5
Molecular Formula C22H17NO4S
Molecular Weight 391.4g/mol
IUPAC Name N-(2,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide
Standard InChI InChI=1S/C22H17NO4S/c1-13-7-10-20(14(2)11-13)23-28(26,27)15-8-9-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3
Standard InChI Key YKKZJHWXDWCMIW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C

Introduction

Structural Characteristics and Chemical Classification

Molecular Structure and Physical Properties

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide belongs to the class of anthraquinone-based sulfonamides. Based on similar compounds in this family, its expected molecular formula would be C₂₂H₁₇NO₄S with an approximate molecular weight of 391.44 g/mol. The compound's structure incorporates several key functional groups:

  • An anthracene core structure

  • Two carbonyl groups (dioxo) at positions 9 and 10, creating the anthraquinone scaffold

  • A sulfonamide group (-SO₂NH-) at position 2 of the anthracene

  • A 2,4-dimethylphenyl group attached to the nitrogen of the sulfonamide

The compound likely exists as a crystalline solid at room temperature, with expected solubility characteristics typical of sulfonamides—limited water solubility but improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Related Structural Analogs

Structurally, N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide closely resembles other characterized compounds like N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide and N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide . The primary difference lies in the positioning of the methyl groups on the phenyl ring (2,4 versus 2,6) or the complete replacement of the dimethylphenyl group with a hydroxyethyl moiety.

Synthetic Approaches and Preparation Methods

Alternative Synthetic Approaches

Based on documented approaches for similar compounds, alternative synthesis routes could include:

  • Starting with anthracene derivatives and introducing the dioxo functionality

  • Sulfonation of 9,10-dioxo-9,10-dihydroanthracene at position 2

  • Conversion to sulfonyl chloride followed by reaction with 2,4-dimethylaniline

These synthetic pathways would typically yield the target compound with moderate to good yields (60-85%) based on yields observed for similar compounds .

Chemical Reactivity and Stability Profile

Functional Group Reactivity

The reactivity of N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be predicted based on its key functional groups:

  • The anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) can participate in redox reactions and can act as an electron acceptor in charge-transfer complexes

  • The sulfonamide group (-SO₂NH-) exhibits moderate acidity due to the electron-withdrawing effect of the sulfone group

  • The dimethylphenyl moiety provides steric hindrance around the nitrogen atom of the sulfonamide

Research on related compounds indicates that these sulfonamides generally exhibit good stability under normal laboratory conditions. Compounds in this class have demonstrated stability across pH ranges of 1-10, with half-lives typically in the region of 4-5 days at 25°C .

Spectroscopic Properties

Based on structural analogs, N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide would likely exhibit characteristic spectroscopic properties:

  • UV-Vis absorption: Strong absorption bands in the 250-290 nm region (due to the aromatic system) and additional bands at 320-380 nm (due to the anthraquinone chromophore)

  • IR spectroscopy: Characteristic bands for C=O stretching (1670-1680 cm⁻¹), S=O stretching (1140-1170 cm⁻¹ and 1320-1340 cm⁻¹), and N-H stretching (3250-3300 cm⁻¹)

  • NMR spectroscopy: Distinctive aromatic proton signals and methyl group signals in ¹H NMR; carbonyl carbons showing characteristic downfield shifts in ¹³C NMR

CompoundStructural FeaturesIC₅₀ (nM) hCA IIIC₅₀ (nM) hCA IX
5cpara-positioned SO₂NH₂41.5840.58
5dmeta-positioned SO₂NH₂64.3473.56
5hpara-positioned SO₂NH₂ with linker21.1946.19
6hpara-positioned SO₂NH₂ with linker61.7630.06
AAZ (reference)Acetazolamide26.8149.31

Data adapted from inhibition studies on related compounds .

Based on these data, N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide would likely exhibit similar enzyme inhibition properties, potentially with IC₅₀ values in the nanomolar range against carbonic anhydrase isoforms. The position and nature of the substituents on the phenyl ring (2,4-dimethyl pattern) might confer unique inhibition profiles compared to other analogs.

Structure-Activity Relationship Analysis

Influence of Substituent Patterns

The position and nature of substituents on both the anthracene core and the phenyl ring significantly impact the biological activity of anthraquinone sulfonamide derivatives. Research on related compounds has revealed several key structure-activity relationships:

  • The presence of the sulfonamide group (-SO₂NH-) is critical for carbonic anhydrase inhibition

  • The positioning of substituents on the phenyl ring affects binding affinity to enzyme targets

  • The 9,10-dioxo functionality on the anthracene contributes to the compound's redox properties and potential cytotoxicity

The 2,4-dimethyl substitution pattern on the phenyl ring of N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide likely influences its biological activity profile compared to other positional isomers like the 2,6-dimethyl variant.

Comparative Analysis with Structural Analogs

Comparing N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide with other anthraquinone sulfonamides provides insights into how structural modifications affect properties and activity:

Table 3. Comparative Analysis of N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide with Related Compounds

CompoundKey Structural DifferenceExpected Impact on Activity
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideMethyl groups at 2,6- vs 2,4-positionsDifferent steric effects around sulfonamide N-H, potentially altering binding interactions
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideHydroxyethyl vs dimethylphenyl groupIncreased hydrophilicity, different hydrogen bonding potential
Anthraquinone-carbonyl thioureido sulfonamidesAdditional carbonyl thioureido linkerEnhanced flexibility and additional hydrogen bonding sites

Research Applications and Future Directions

Current Research Applications

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide and related compounds have potential applications in:

  • Medicinal chemistry as enzyme inhibitors, particularly for carbonic anhydrases

  • Cancer research as potential cytotoxic agents

  • Structure-activity relationship studies for the development of more potent and selective compounds

  • Screening libraries for drug discovery programs

Future Research Directions

Several promising research directions for N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide include:

  • Detailed investigation of its specific enzyme inhibition profile against a broader range of targets

  • Evaluation of its potential anticancer activity against diverse cancer cell lines

  • Exploration of its pharmacokinetic properties and in vivo efficacy

  • Development of structural derivatives with enhanced potency and selectivity

  • Investigation of potential synergistic effects with established therapeutic agents

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